Benzo(A)fluoranthene
Overview
Description
Benzo(A)fluoranthene is an organic compound with the chemical formula C20H12 . It forms orange-yellow needles and is classified as a polycyclic aromatic hydrocarbon .
Synthesis Analysis
A series of BN-benzo [b]fluoranthenes have been synthesized through straightforward N-directed borylative cyclization . This process involves the use of a wide range of supporting electrolytes and a variety of pH values .
Molecular Structure Analysis
The molecular structure of Benzo(A)fluoranthene is characterized by its chemical formula C20H12 and a molecular weight of 252.3093 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The electrochemical behavior of Benzo(A)fluoranthene has been studied using a bare glassy carbon electrode, cyclic voltammetry, and square wave voltammetry . An irreversible wave was generated due to adsorption-controlled diffusion at a potential of about +0.80 V .
Physical And Chemical Properties Analysis
Benzo(A)fluoranthene is a solid at 20°C with very low volatility . It has a very low solubility, with a value of 0.001 mg/L . It has a melting point of 144 to 145 °C . Its vapor pressure is 5 x 10^-7 mm Hg, indicating very low volatility .
Scientific Research Applications
Synthetic Organic Chemistry and Materials Science
- Summary of the Application : Fluoranthenes, including Benzo(A)fluoranthene, are an important subclass of polycyclic aromatic hydrocarbons (PAHs). They have attracted significant attention in synthetic organic chemistry and materials science .
- Methods of Application : The synthesis of fluoranthene derivatives involves methods based on strategic bond disconnections. The total syntheses of natural products featuring the benzo[j]fluoranthene skeleton are also covered .
- Results or Outcomes : Fluoranthenes have interesting photophysical and fluorescence properties, and have found a plethora of applications in materials science and organic electronics .
BN-Benzo Fluoranthenes
- Summary of the Application : BN-benzo[b]fluoranthenes have been synthesized and their photophysical properties have been investigated .
- Methods of Application : The synthesis of BN-benzo[b]fluoranthenes involves straightforward N-directed borylative cyclization .
- Results or Outcomes : Theoretical studies and experimental investigations revealed significant electronic modifications in comparison with their carbonaceous analogues .
Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : BN-benzo[b]fluoranthenes have potential applications as OLED emitting materials .
- Methods of Application : Organic light-emitting diodes were fabricated using BN-benzo[b]fluoranthenes as emitters .
- Results or Outcomes : The OLEDs demonstrated the potential applications of BN-benzo[b]fluoranthenes as OLED emitting materials .
Fluorescence Properties
- Summary of the Application : Fluoranthenes, including Benzo(A)fluoranthene, have interesting photophysical and fluorescence properties .
- Methods of Application : Their photophysical properties were investigated in solution (CH2Cl2) and in the solid state as spin-coated films .
- Results or Outcomes : They were found to exhibit strong fluorescence with large Stokes shifts in the solid state .
Safety And Hazards
Benzo(A)fluoranthene should be handled with care, as it is toxic . Inhalation of the material may be harmful, and contact may cause burns to skin and eyes . It’s also important to note that PAHs, including Benzo(A)fluoranthene, are associated with increased incidences of lung, skin, and bladder cancers with occupational exposure .
Future Directions
properties
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-8-15-13(6-1)12-14-7-5-11-17-16-9-3-4-10-18(16)20(15)19(14)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDXASJSCOTNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059756 | |
Record name | Benzo[a]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(A)fluoranthene | |
CAS RN |
203-33-8, 56832-73-6 | |
Record name | Benzo[a]fluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056832736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[a]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZO(A)FLUORANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03I23M795 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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